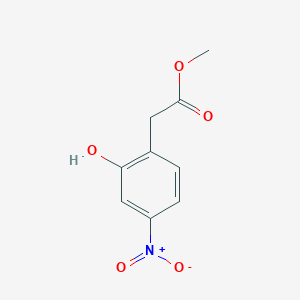
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide is an organic compound characterized by the presence of bromine, fluorine, iodine, and a methyl group attached to a phenyl ring, along with an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the phenyl ring undergoes substitution reactions to introduce the bromine, fluorine, and iodine atoms. The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The acetamide group may also play a role in its interaction with proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Bromo-4-chloro-2-methyl-phenyl)acetamide
- N-(3-Fluoro-5-iodo-2-methyl-phenyl)acetamide
- N-(3-Bromo-5-fluoro-2-methyl-phenyl)acetamide
Uniqueness
N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide is unique due to the specific combination of bromine, fluorine, and iodine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H8BrFINO |
|---|---|
Peso molecular |
371.97 g/mol |
Nombre IUPAC |
N-(3-bromo-5-fluoro-4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8BrFINO/c1-4-7(13-5(2)14)3-6(11)9(12)8(4)10/h3H,1-2H3,(H,13,14) |
Clave InChI |
DVSQYFBTGACAHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1NC(=O)C)F)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)

![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)




![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)


